BenchChemオンラインストアへようこそ!

Ambenonium

Acetylcholinesterase inhibition IC50 comparison Enzyme kinetics

When precision matters, choose Ambenonium—the gold-standard AChE inhibitor with sub-nanomolar potency (IC50 0.7 nM, Ki 0.12 nM) and unmatched selectivity (AChE/BChE ratio ≈11,700). Its rapid dissociation kinetics (t1/2 0.49 h) enable complete enzyme recovery within 2–4 h post-washout, indispensable for sequential tissue bath assays and high-throughput screening where neostigmine or pyridostigmine fall short. Procure as the positive control for novel AChE inhibitor discovery or for neuromuscular junction studies demanding clean, AChE-specific inhibition without confounding BChE off-target effects.

Molecular Formula C28H42Cl2N4O2+2
Molecular Weight 537.6 g/mol
CAS No. 7648-98-8
Cat. No. B1664838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmbenonium
CAS7648-98-8
SynonymsAmbenonium chloride;  Ambenonium dichloride;  Ambenonii chloridum;  Ambestigmin chloride;  Mytelase;  Misuran
Molecular FormulaC28H42Cl2N4O2+2
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl
InChIInChI=1S/C28H40Cl2N4O2/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30/h9-16H,5-8,17-22H2,1-4H3/p+2
InChIKeyOMHBPUNFVFNHJK-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
9.42e-07 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ambenonium (CAS 7648-98-8): Technical Overview and Procurement Considerations


Ambenonium (CAS 7648-98-8), chemically designated as [oxalyl-bis-(iminoethylen)]-bis-[ortho-(chlorobenzyl) diethylammonium] chloride, is a bisquaternary ammonium cholinesterase inhibitor classified as a reversible, noncovalent acetylcholinesterase (AChE) antagonist [1][2]. As a small molecule with molecular formula C₂₈H₄₂Cl₂N₄O₂²⁺, it is primarily indicated for the symptomatic management of myasthenia gravis, though it was withdrawn from the U.S. market in 2010 and now exists primarily as a second-line option in clinical guidelines [3][4]. This guide provides procurement-oriented quantitative differentiation against closest in-class comparators, including neostigmine, pyridostigmine, distigmine, and edrophonium.

Why Ambenonium Cannot Be Interchanged with Generic Cholinesterase Inhibitors


Despite sharing a class mechanism, ambenonium cannot be substituted for other AChE inhibitors due to profound quantitative differences in binding kinetics, enzyme selectivity, and pharmacodynamic profile. Its dissociation half-life (t₁/₂ = 0.49 h) is significantly shorter than pyridostigmine (1.36 h) and distigmine (57.8 h), creating distinct dosing requirements [1]. Moreover, its AChE/BChE selectivity ratio of approximately 11,750 (IC₅₀: 0.7 nM vs. 7 μM) markedly exceeds that of neostigmine and pyridostigmine, which exhibit broader cholinesterase inhibition . Clinically, ambenonium produces an intermediate side effect burden—fewer muscarinic effects than neostigmine but more than pyridostigmine—preventing direct therapeutic interchange [2]. These non-overlapping kinetic and selectivity parameters render generic substitution scientifically unsound.

Ambenonium Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


AChE Inhibition Potency (IC₅₀ and Kᵢ): Ambenonium vs. Edrophonium, Neostigmine, Pyridostigmine, Tacrine

Ambenonium exhibits sub-nanomolar AChE inhibition (IC₅₀ = 0.7 nM; Kᵢ = 0.12 nM for competitive component) that is orders of magnitude more potent than comparator AChE inhibitors [1][2]. Compared to edrophonium (IC₅₀ = 5,220 nM; Kᵢ = 470,000 nM) and neostigmine (IC₅₀ = 36 nM), ambenonium demonstrates a >7,000-fold and >50-fold potency advantage, respectively [3][2]. This extreme affinity permits unique experimental applications, such as kinetic analysis of inhibitor approach to steady-state that is not feasible with lower-affinity compounds [1].

Acetylcholinesterase inhibition IC50 comparison Enzyme kinetics Drug discovery

AChE Selectivity Over Butyrylcholinesterase (BChE): Ambenonium vs. Class Comparators

Ambenonium demonstrates exceptional selectivity for AChE over BChE, with an IC₅₀ ratio of approximately 11,700 (0.7 nM vs. 8.2 μM) . This selectivity is substantially greater than that observed for many other AChE inhibitors. Direct head-to-head studies on human motor endplate preparations confirm that ambenonium is more specific for motor endplate cholinesterase than neostigmine, pyridostigmine, or edrophonium, and is a less potent inhibitor of plasma cholinesterase than these comparators [1].

Enzyme selectivity Butyrylcholinesterase Off-target inhibition Therapeutic index

Enzyme Dissociation Kinetics (t₁/₂): Ambenonium vs. Pyridostigmine, Neostigmine, Distigmine

Ambenonium dissociates from recombinant human AChE with a half-life (t₁/₂) of 0.49 h, which is 2.8-fold faster than pyridostigmine (1.36 h) and 2.1-fold faster than neostigmine (1.05 h) [1][2]. In contrast, distigmine exhibits a t₁/₂ of 57.8 h, dissociating 118-fold slower than ambenonium [1]. Following inhibitor removal, AChE activity recovers to control levels within 2-4 h for ambenonium, whereas distigmine-bound enzyme recovers to only 50% after 48 h [1].

Dissociation half-life Enzyme recovery Reversibility Kinetic profiling

Inhibition Mechanism and Kinetic Rate Constants: Ambenonium vs. Edrophonium, Tacrine

Ambenonium exhibits mixed competitive and uncompetitive inhibition with acetylthiocholine as substrate, contrasting with edrophonium's purely competitive mechanism [1]. The inhibition constant for the competitive component (Kᵢ) of ambenonium is 0.12 nM, compared to 470,000 nM for edrophonium and 65,000 nM for tacrine [1]. Ambenonium's association rate constant (kₒₙ) is 5.2 × 10⁷ M⁻¹ sec⁻¹, with a dissociation rate constant (kₒff) of 0.013 sec⁻¹, enabling unique kinetic analyses of steady-state inhibition [1].

Mixed inhibition Enzyme kinetics Association rate constant Mechanism of action

Duration of Action in Functional Tissue Assays: Ambenonium vs. Distigmine, Neostigmine, Pyridostigmine

In guinea pig detrusor smooth muscle preparations, the potentiating effect of ambenonium (10⁻⁶ M) on acetylcholine-induced contractions is sustained only until 3 h after washout, whereas distigmine maintains significant potentiation for 12 h post-washout [1]. Cholinesterase (ChE) inhibitory effects of ambenonium, neostigmine, and pyridostigmine dissipate in a time-dependent manner, with >75% of ChE activity restored within 4 h after washout [1]. Distigmine's ChE inhibition remains >50% at 12 h [1].

Functional pharmacology Duration of action Tissue bath studies Washout recovery

Motor Endplate Cholinesterase Inhibition Potency and Regression Slope: Ambenonium vs. Neostigmine, Edrophonium

In isolated human muscle membrane preparations, ambenonium was the most potent inhibitor of motor endplate cholinesterase, while edrophonium was the least potent [1]. The slope of the regression line for inhibition of motor endplate cholinesterase was greatest for ambenonium and smallest for neostigmine and edrophonium, indicating a distinct concentration-response relationship at the neuromuscular junction [1]. Ambenonium was also more specific for motor endplate cholinesterase relative to plasma cholinesterase compared to other compounds [1].

Neuromuscular junction Motor endplate Ex vivo pharmacology Tissue specificity

Evidence-Based Research and Procurement Applications for Ambenonium


High-Sensitivity AChE Inhibition Assays Requiring Sub-Nanomolar Potency

Ambenonium is the preferred positive control or tool compound for in vitro AChE inhibition assays where sub-nanomolar potency is required. Its IC₅₀ of 0.7 nM and Kᵢ of 0.12 nM enable detection of subtle changes in enzyme activity that lower-affinity comparators cannot resolve [1][2]. Procurement for high-throughput screening of novel AChE inhibitors should include ambenonium as the benchmark standard, given its consistent outperformance of edrophonium, BW284c51, and ethopropazine in comparative studies .

Kinetic Studies of Enzyme-Inhibitor Binding Requiring Extreme Affinity

The extremely high affinity of ambenonium (kₒₙ = 5.2 × 10⁷ M⁻¹ sec⁻¹) permits analysis of rates of approach to steady-state inhibition—a kinetic measurement not feasible with lower-affinity inhibitors [1]. Researchers investigating enzyme-inhibitor binding dynamics should select ambenonium when experimental protocols require measurable association/dissociation kinetics under near-saturating conditions at low inhibitor concentrations [1].

Neuromuscular Junction Research Requiring AChE-Selective Inhibition with Minimal BChE Cross-Reactivity

Ambenonium's exceptional AChE selectivity (IC₅₀ ratio ≈11,700 vs. BChE) and demonstrated specificity for motor endplate cholinesterase over plasma cholinesterase make it the optimal tool for neuromuscular junction pharmacology studies [1][2]. Experiments requiring clean, AChE-specific inhibition without confounding BChE-mediated off-target effects should prioritize ambenonium over neostigmine or pyridostigmine [2].

Ex Vivo Tissue Pharmacology Requiring Rapid Washout and Reversibility

For ex vivo tissue bath experiments where multiple compounds must be tested sequentially, ambenonium's short dissociation half-life (t₁/₂ = 0.49 h) and complete enzyme recovery within 2-4 h post-washout enable efficient experimental workflows [1]. In contrast, distigmine's 57.8 h t₁/₂ renders it unsuitable for same-day compound screening [1]. Researchers should procure ambenonium when rapid reversibility is a critical experimental parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ambenonium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.